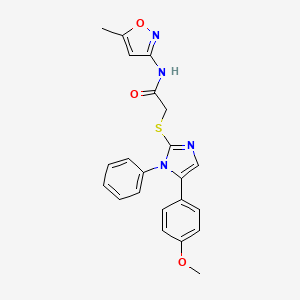![molecular formula C16H20N2O2 B2943109 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1203088-72-5](/img/structure/B2943109.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound, belonging to the indole family. This compound features a complex polycyclic structure that is indicative of its potential in medicinal and biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide typically involves several steps, beginning with the formation of the indole ring structure. Here’s a simplified approach:
Step 1: Cyclization reaction to form the cyclopenta[b]indole core.
Step 2: Introduction of the 2-methoxyethyl side chain through a substitution reaction.
Step 3: Acetamide formation via acetylation of the indole nitrogen.
Industrial Production Methods:
In an industrial setting, the production scales up using optimized catalysts and reaction conditions to ensure high yields and purity. Industrial production methods often involve flow chemistry techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide can undergo oxidation reactions, particularly at the indole ring, leading to various oxidized derivatives.
Reduction: The compound can be reduced, often using hydride donors, to modify the functional groups.
Substitution: Substitution reactions, particularly on the methoxyethyl group, can yield diverse analogs with potentially different biological activities.
Common Reagents and Conditions:
Oxidation: Chromium-based reagents (e.g., PCC) or milder oxidants like DMSO.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring, such as N-oxides.
Reduction Products: Amine derivatives from reduction of the acetamide group.
Substitution Products: Variants with different side chains replacing the methoxyethyl group.
Applications De Recherche Scientifique
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for more complex molecular structures.
Biology: Investigated for its potential as an inhibitor or modulator of various biological pathways.
Medicine: Explored for its therapeutic potential, especially in fields like oncology and neurology.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
Mechanism:
The precise mechanism of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide depends on its application. For example, if used as a biological inhibitor, it might bind to specific enzymes or receptors, altering their function.
Molecular Targets and Pathways:
Biological Pathways: May interact with enzymes involved in key metabolic or signaling pathways.
Cellular Targets: Could target specific receptors or transporters on cell membranes.
Comparaison Avec Des Composés Similaires
2,3-dihydroindolyl compounds
Methoxyethyl derivatives of indoles
Acetamide-based bioactive molecules
While similar in structure, these compounds might exhibit different properties and activities due to subtle variations in their chemical composition.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-10-9-17-16(19)11-18-14-7-3-2-5-12(14)13-6-4-8-15(13)18/h2-3,5,7H,4,6,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSOAVPJUBRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=C(CCC2)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2943026.png)

![Ethyl 4-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2943029.png)
![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2943031.png)
![6-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile](/img/structure/B2943032.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2943037.png)
![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2943040.png)
![2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943043.png)
![2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2943044.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943045.png)
![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)
![3-(3-hydroxypropyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2943049.png)
